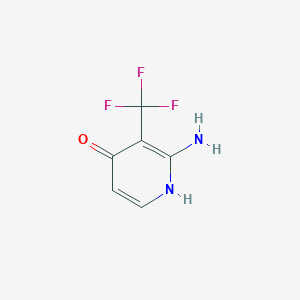

![molecular formula C8H16N2O2 B1475159 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1565311-70-7](/img/structure/B1475159.png)

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Overview

Description

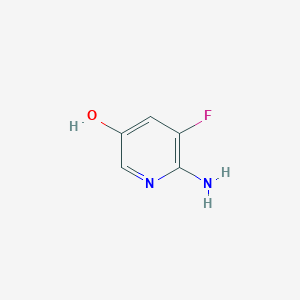

The compound “2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an organic compound containing an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a hydroxymethyl group (-CH2OH). The presence of these functional groups suggests that this compound might exhibit properties common to amines, alcohols, and cyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a pyrrolidine ring, an amino group, and a hydroxymethyl group attached to a propanone backbone. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound contains several functional groups (amino, hydroxymethyl, and carbonyl) that could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, the hydroxymethyl group in oxidation-reduction reactions, and the carbonyl group in nucleophilic addition reactions .Scientific Research Applications

Enzymatic Synthesis

The compound is utilized in the synthesis of the API (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a developmental drug candidate. d-Threonine aldolase enzymes catalyze the synthesis of β-hydroxy-α-amino acid, a key intermediate in the production of this compound. The synthesis process involves recombinant E. coli fermentation processes for enzyme production, and the enzyme stability is enhanced by the addition of divalent cations. The synthesis process is characterized by high diastereo- and enantioselectivity, contributing to high yield and ease of isolation (Goldberg et al., 2015).

Ligand Synthesis and Coordination Chemistry

The compound's derivatives are used in the synthesis of unsymmetrical N-capped tripodal amines, which are further employed in condensation reactions with aldehydes and metal ions to generate mononuclear and dinuclear complexes. The study explores the effect of arm length and inter- and intramolecular interactions in the formation of these complexes, highlighting the coordination chemistry of the ligands derived from these amines (Keypour et al., 2015).

Biological Activity and Synthetic Chemistry

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one derivatives are explored in various research contexts, including the synthesis of pyrrolidin-2-ones, a class of non-aromatic heterocyclic compounds with applications in pharmacy and medicine due to the versatility in introducing substituents for new medicinal molecules with improved biological activity (Rubtsova et al., 2020). Pyrrole derivatives, with a fundamental structure found in many biological molecules, are synthesized through condensation reactions involving amines and carbonyl-containing compounds. These derivatives have wide applications ranging from solvents to pharmaceuticals (Anderson & Liu, 2000).

Glycosidase Inhibition

Derivatives of the compound are synthesized and evaluated as potential glycosidase inhibitors, indicating moderate inhibitory activity against beta-galactosidase. The synthesis involves a divergent route from trans-4-hydroxy-L-proline and employs a tethered aminohydroxylation reaction or intra- and intermolecular epoxide-opening strategies (Curtis et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The hydroxymethyl group may also participate in hydrogen bonding, further affecting the compound’s interaction with biomolecules.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing pyrrolidine rings have been reported to modulate the activity of specific signaling pathways, potentially leading to changes in gene expression and metabolic flux . The hydroxymethyl group may also play a role in these effects by facilitating interactions with cellular receptors and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine ring and hydroxymethyl group. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . The stereochemistry of the pyrrolidine ring is particularly important, as different stereoisomers can exhibit distinct binding modes and biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring can undergo pseudorotation, which may affect the compound’s stability and interactions with biomolecules . Additionally, the hydroxymethyl group may be susceptible to oxidation or other chemical modifications, further impacting the compound’s activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of metabolic processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that interact with its pyrrolidine ring and hydroxymethyl group. These interactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels are also important considerations in understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The pyrrolidine ring and hydroxymethyl group can facilitate the compound’s uptake and localization within specific cellular compartments . These interactions may also affect the compound’s accumulation and distribution, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The pyrrolidine ring and hydroxymethyl group play crucial roles in these localization processes, influencing the compound’s activity and function within different cellular environments.

Properties

IUPAC Name |

2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIIXBLANGGRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)

![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)

![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)